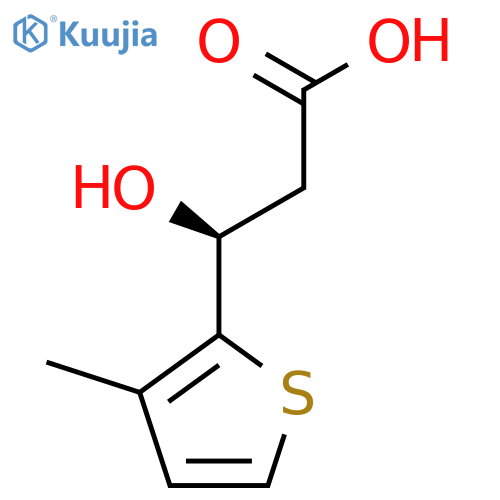

Cas no 2227803-06-5 ((3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid)

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid

- EN300-1812675

- 2227803-06-5

-

- インチ: 1S/C8H10O3S/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6,9H,4H2,1H3,(H,10,11)/t6-/m0/s1

- InChIKey: CNBNNYJQGULALL-LURJTMIESA-N

- ほほえんだ: S1C=CC(C)=C1[C@H](CC(=O)O)O

計算された属性

- せいみつぶんしりょう: 186.03506535g/mol

- どういたいしつりょう: 186.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1812675-0.5g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 0.5g |

$1866.0 | 2023-09-19 | ||

| Enamine | EN300-1812675-10.0g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 10g |

$8357.0 | 2023-05-23 | ||

| Enamine | EN300-1812675-2.5g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 2.5g |

$3809.0 | 2023-09-19 | ||

| Enamine | EN300-1812675-10g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 10g |

$8357.0 | 2023-09-19 | ||

| Enamine | EN300-1812675-1g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 1g |

$1944.0 | 2023-09-19 | ||

| Enamine | EN300-1812675-0.05g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 0.05g |

$1632.0 | 2023-09-19 | ||

| Enamine | EN300-1812675-0.25g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 0.25g |

$1789.0 | 2023-09-19 | ||

| Enamine | EN300-1812675-0.1g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 0.1g |

$1711.0 | 2023-09-19 | ||

| Enamine | EN300-1812675-1.0g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 1g |

$1944.0 | 2023-05-23 | ||

| Enamine | EN300-1812675-5.0g |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

2227803-06-5 | 5g |

$5635.0 | 2023-05-23 |

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid 関連文献

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

8. Book reviews

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

10. Back matter

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acidに関する追加情報

Introduction to (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic Acid (CAS No. 2227803-06-5)

(3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid, identified by its CAS number 2227803-06-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center and an aromatic thiophene ring, has garnered attention due to its potential biological activities and structural features that make it a valuable candidate for further research and development.

The structure of (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid consists of a propanoic acid backbone modified with a hydroxyl group at the third carbon and a 3-methylthiophene moiety attached to the second carbon. This unique arrangement contributes to its distinct chemical properties and reactivity, which are being explored for various applications in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds, particularly those containing thiophene rings. Thiophenes and their derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the hydroxyl group in (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid further enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of this compound is its stereochemical configuration. The (S)-configuration at the chiral center influences its interactions with biological systems, making it a promising candidate for enantioselective drug design. Enantioselective drugs are designed to interact preferentially with one enantiomer of a chiral molecule, which can lead to improved efficacy and reduced side effects compared to non-enantioselective drugs.

Recent studies have demonstrated the potential of (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid in modulating inflammatory pathways. In particular, researchers have investigated its effects on enzymes such as lipoxygenase and cyclooxygenase, which are key players in the inflammatory response. Preliminary findings suggest that this compound may inhibit the activity of these enzymes, thereby reducing inflammation and associated symptoms.

The synthesis of (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for research purposes. Techniques such as chiral resolution and asymmetric synthesis have been employed to obtain high-purity enantiomerically pure samples, which are essential for studying its biological activities.

In addition to its potential therapeutic applications, (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid has also been explored for its role in drug delivery systems. Its structural features make it an excellent candidate for developing novel formulations that can enhance drug solubility, bioavailability, and targeted delivery. These advancements could lead to more effective treatments for various diseases, including those that are currently difficult to manage with existing therapies.

The growing body of research on (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid highlights its significance as a molecular scaffold for drug discovery. Its unique combination of structural elements and biological activities positions it as a promising candidate for further exploration in both academic and industrial settings. As our understanding of its properties continues to expand, so too does the potential for developing novel therapeutic agents based on this compound.

In conclusion, (3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid (CAS No. 2227803-06-5) is a fascinating molecule with significant potential in pharmaceutical chemistry. Its structural features, stereochemical configuration, and biological activities make it a valuable candidate for further research and development. As advancements in synthetic chemistry and drug discovery continue to progress, this compound is likely to play an increasingly important role in the development of new treatments for various diseases.

2227803-06-5 ((3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid) 関連製品

- 1807240-90-9(4-Chloro-5-difluoromethoxy-2-fluorotoluene)

- 832738-10-0(1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

- 477487-96-0(butyl 2-methyl-5-(2,4,6-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate)

- 1398397-74-4(2-Bromo-5-octylthieno3,2-bthiophene)

- 476-43-7(Cynodontin)

- 900007-27-4(Acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,4-dimethylphenyl)-)

- 108430-57-5(Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate)

- 477889-44-4((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide)

- 2229471-33-2(2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)

- 91527-90-1((3-methyl-4-nitrophenyl)hydrazine)